(Z)-2-(3-allyl-4-(3,4-dimethoxyphenyl)thiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide
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Description
(Z)-2-(3-allyl-4-(3,4-dimethoxyphenyl)thiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide is a useful research compound. Its molecular formula is C21H23BrN4O3S and its molecular weight is 491.4. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research has delved into the synthesis of thiazole derivatives through various chemical reactions. Engman (1991) explored organoselenium- and proton-mediated cyclization reactions of allylic amides and thioamides, leading to the formation of 2-thiazolines, demonstrating the chemical versatility of thiazole-containing compounds (Engman, 1991). Jenny and Heimgartner (1989) investigated the formation of 5,6-Dihydro-1,3(4H)-thiazin-4-carboxylates from 4-Allyl-1,3-thiazol-5(4H)-ones, showcasing the potential for creating a variety of thiazole-based frameworks (Jenny & Heimgartner, 1989).
Antimicrobial and Antifungal Properties
Several studies have synthesized thiazole derivatives and tested their antimicrobial activities. Chawla (2016) highlighted the synthesis of thiazole derivatives exhibiting significant antimicrobial properties against various pathogens (Chawla, 2016). Similarly, Kubba and Hameed (2018) detailed the synthesis and antimicrobial evaluation of two-amino-4-(4-chlorophenyl) thiazole derivatives, noting their moderate antibacterial and high antifungal activities (Kubba & Hameed, 2018).
Potential Pharmaceutical Applications
Research into thiazole derivatives extends into pharmaceutical applications, with studies exploring their analgesic, anticonvulsant, and anticancer properties. For example, Demchenko et al. (2018) synthesized (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives, showing potential analgesic properties (Demchenko et al., 2018). Sivakumar and Rajasekaran (2013) focused on the synthesis and antitubercular screening of Schiff bases, indicating a promising avenue for developing new anti-TB agents (Sivakumar & Rajasekaran, 2013).
Properties
IUPAC Name |
1-[(Z)-[4-(3,4-dimethoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-3-phenylurea;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S.BrH/c1-4-12-25-17(15-10-11-18(27-2)19(13-15)28-3)14-29-21(25)24-23-20(26)22-16-8-6-5-7-9-16;/h4-11,13-14H,1,12H2,2-3H3,(H2,22,23,26);1H/b24-21-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRWQUANUWKNLO-KKPJOBIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NNC(=O)NC3=CC=CC=C3)N2CC=C)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CS/C(=N\NC(=O)NC3=CC=CC=C3)/N2CC=C)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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